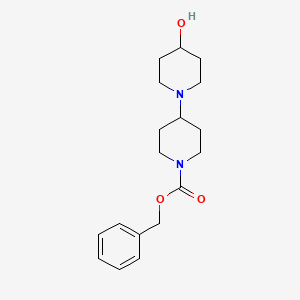![molecular formula C8H12N2O5 B13500305 3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a carbamoyl group, a propanoic acid moiety, and an allyloxycarbonyl group, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Group: This can be achieved by reacting an appropriate amine with phosgene or a similar reagent to introduce the carbamoyl functionality.
Introduction of the Allyloxycarbonyl Group: This step involves the reaction of the intermediate with allyl chloroformate under basic conditions to form the allyloxycarbonyl group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamoyl group to an amine.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The allyloxycarbonyl group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe and in the synthesis of polyethers.
Imidazole Derivatives: Compounds with a five-membered ring structure, showing various biological activities.
Uniqueness
3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to its combination of functional groups, which allows it to participate in diverse chemical reactions and exhibit multiple biological activities. Its structure provides versatility in chemical synthesis and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H12N2O5 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
4-amino-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H12N2O5/c1-2-3-15-8(14)10-5(7(12)13)4-6(9)11/h2,5H,1,3-4H2,(H2,9,11)(H,10,14)(H,12,13) |
Clave InChI |
WJALXZCQUBDNFY-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


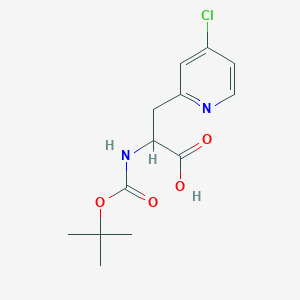
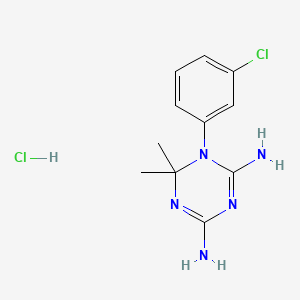

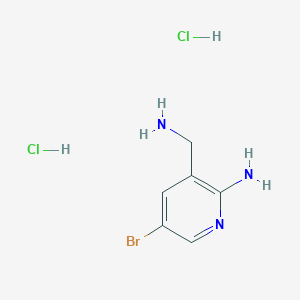
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
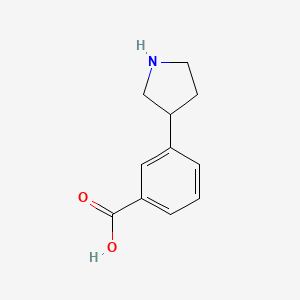
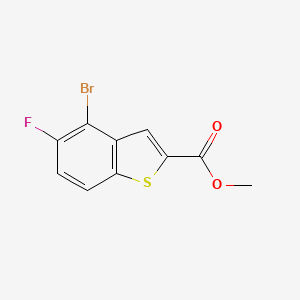

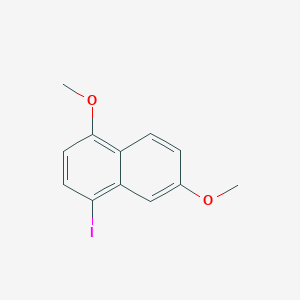
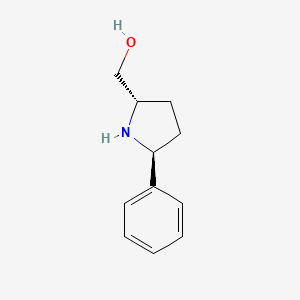

![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
